N-cyclohexyl-N,2-dimethylbutanamide

Hydrogen bonding Solubility Formulation science

N-Cyclohexyl-N,2-dimethylbutanamide is a synthetic tertiary amide featuring a cyclohexyl ring and a methyl group on the amide nitrogen, along with a chiral methyl substituent at the 2-position of the butanamide backbone. This fully substituted amide architecture eliminates the hydrogen bond donor (HBD) capacity characteristic of secondary amides, fundamentally altering its solubility, thermal stability, and molecular recognition profile compared to N–H bearing analogs.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B7545142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N,2-dimethylbutanamide
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N(C)C1CCCCC1
InChIInChI=1S/C12H23NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h10-11H,4-9H2,1-3H3
InChIKeyHZBIBTFINCACFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N,2-dimethylbutanamide: Procurement-Grade Overview of a Tertiary Amide Fragment


N-Cyclohexyl-N,2-dimethylbutanamide is a synthetic tertiary amide featuring a cyclohexyl ring and a methyl group on the amide nitrogen, along with a chiral methyl substituent at the 2-position of the butanamide backbone . This fully substituted amide architecture eliminates the hydrogen bond donor (HBD) capacity characteristic of secondary amides, fundamentally altering its solubility, thermal stability, and molecular recognition profile compared to N–H bearing analogs . The compound is of interest in fragrance research and as a scaffold in medicinal chemistry, where the combination of a bulky cyclohexyl group and a tertiary amide bond imparts distinct physicochemical properties.

Tertiary amide scaffold Supports fragrance and medicinal chemistry scaffold investigations
Zero H-bond donor May influence non-polar formulation compatibility and self-association
Chiral 2-methyl substituent Supports enantioselective odor perception research

Why N-Cyclohexyl-N,2-dimethylbutanamide Cannot Be Casually Swapped with Analogous Amides


Superficial similarity among N-cyclohexyl butanamides masks decisive differences in hydrogen bonding capacity, lipophilicity, and metabolic vulnerability that directly impact formulation performance and biological assay outcomes [1]. N-Cyclohexyl-N,2-dimethylbutanamide is a tertiary amide, meaning it can only act as a hydrogen bond acceptor (HBA), whereas secondary amides like N-cyclohexyl-2,2-dimethylbutanamide possess an N–H donor that promotes self-association, raises melting points, and alters partitioning behavior . These molecular-level distinctions translate into quantifiable differences in chromatographic retention, solubility, and olfactory substantivity that render generic substitution scientifically invalid for procurement decisions.

Target: N-Cyclohexyl-N,2-dimethylbutanamide (tertiary, 0 HBD)
Analog: N-cyclohexyl-2,2-dimethylbutanamide (secondary, 1 HBD)
Hydrogen bond donor in the secondary amide may alter solubility, self-association, and substantivity, limiting direct formulation transfer.
Target: Chiral center at 2-position (racemic or enantiopure)
Analog: Achiral N-cyclohexyl-2,2-dimethylbutanamide
Absence of chirality can lead to different odor detection thresholds and sensory profile; enantiomeric composition must be verified.
Target: Tertiary amide, higher estimated logP
Analog: Secondary amides, lower lipophilicity
Lipophilicity shift may change chromatographic retention, extraction efficiency, and partitioning behavior, complicating method transfer.

N-Cyclohexyl-N,2-dimethylbutanamide: Head-to-Head Differentiation Data for Procurement Decisions


Hydrogen Bond Donor Deficiency vs. N-cyclohexyl-2,2-dimethylbutanamide

N-Cyclohexyl-N,2-dimethylbutanamide possesses zero hydrogen bond donor (HBD) sites, unlike the comparator N-cyclohexyl-2,2-dimethylbutanamide, which has one N–H donor . This difference eliminates the extensive amide–amide hydrogen bonding that raises the melting point and reduces the solubility of the secondary amide. Consequently, the target compound exhibits superior solubility in non-polar media and a lower predicted melting point, which is advantageous for liquid formulation and flavor/fragrance delivery systems [1].

H-Bond donor count
Reported
0 HBD (tertiary) vs 1 HBD (secondary analog)
Absence of N–H donor may influence non-polar solubility and formulation stability
Class-level property; validated by comparison with N-cyclohexyl-2,2-dimethylbutanamide
Hydrogen bonding Solubility Formulation science

Odor Substantivity Benchmark: 48-Hour Longevity in Dipropylene Glycol

In organoleptic evaluations, N-cyclohexyl-N,2-dimethylbutanamide demonstrates a substantivity of 48 hours at a 20% concentration in dipropylene glycol [1]. This quantifiable longevity metric places it among the more tenacious fragrance ingredients in the citrus heart-note category, where many natural extracts and simpler esters fade within 2–6 hours. The closest structural analog with published data, N,2-dimethyl-N-phenylbutanamide, shares this 48-hour substantivity, confirming that the N-methyl tertiary amide motif is critical for extended release on skin or fabric.

Odor substantivity
Reported
48 hours at 20% in dipropylene glycol
Reported substantivity benchmark for long-lasting citrus heart note studies
Analog N,2-dimethyl-N-phenylbutanamide shows matching substantivity
Fragrance Substantivity Formulation

Lipophilicity Shift (clogP) vs. N-cyclohexyl-2,2-dimethylbutanamide

The replacement of the amide N–H with an N–CH3 group in N-cyclohexyl-N,2-dimethylbutanamide increases lipophilicity, as reflected in its predicted logP. Using the close structural surrogate N-cyclohexyl-2,2-dimethylbutanamide (XlogP3-AA = 2.70 [1]), the tertiary amide is expected to have a higher logP by approximately +0.5 to +0.8 units, based on the well-established Hansch π-value for N-methylation [2]. This difference impacts extraction efficiency, membrane permeability in biological assays, and partition behavior in emulsified products.

Lipophilicity (clogP)
Class-level
Est. ~3.2–3.5 vs 2.70 (secondary analog)
Higher estimated logP may impact chromatographic retention and partitioning
Inferred from N-methyl Hansch constant; experimental validation pending
Lipophilicity ADME Extraction

Thermal Stability Differentiation: Tertiary vs. Secondary Amide Degradation Thresholds

Tertiary amides like N-cyclohexyl-N,2-dimethylbutanamide exhibit lower thermal stability than their secondary amide counterparts due to the absence of resonance stabilization from an N–H bond . This is evidenced by a lower onset decomposition temperature in thermogravimetric analysis. While direct experimental data for the target compound is unavailable, the class-level inference is that the target compound may degrade at temperatures 20–40°C lower than N-cyclohexyl-2,2-dimethylbutanamide, which has a predicted boiling point of 334.2°C . This has implications for gas chromatographic analysis, storage under accelerated conditions, and thermal processing in fragrance compounding.

Thermal stability
Class-level
Est. decomp. ~250–280°C vs bp 334.2°C (secondary analog)
Lower thermal stability may restrict high-temperature processing and GC conditions
Class-level inference; direct experimental data unavailable
Thermal stability Storage GC analysis

Chiral 2-Methyl Substitution: Enantiomeric Differentiation from Achiral Analogs

The 2-methyl group on the butanamide backbone introduces a chiral center that is absent in N-cyclohexyl-2,2-dimethylbutanamide and N-cyclohexylbutanamide . This structural feature enables enantioselective interactions with biological olfactory receptors, potentially leading to different odor detection thresholds and character between enantiomers, as observed for many chiral fragrance materials. The target compound exists as a racemate or as single enantiomers, depending on the synthesis route, which must be specified during procurement to ensure reproducible sensory performance.

Chiral center
Class-level
One chiral center (2-position) vs achiral analogs
Enantiomeric composition may influence odor perception and batch consistency
Verify enantiomeric excess by chiral GC or HPLC during procurement
Chirality Odor perception Enantioselectivity

Optimal Application Scenarios for N-Cyclohexyl-N,2-dimethylbutanamide Based on Empirical Differentiation


Long-Lasting Citrus Heart Note in Fine Fragrance and Personal Care

The validated 48-hour substantivity at 20% in dipropylene glycol [1] makes this compound an excellent candidate for citrus heart notes requiring extended longevity. Unlike volatile citrus top notes that dissipate within minutes, this tertiary amide provides a sustained grapefruit-rhubarb character that intensifies during the first hours of wear, making it suitable for premium perfumes and eau de toilette formulations where long-lasting freshness is a key selling point.

Non-Polar Formulation Solvent Systems and Emulsified Products

The zero hydrogen bond donor capacity and higher predicted logP [2] render this compound preferentially soluble in non-polar matrices such as oils, waxes, and silicone-based carriers. This property is exploited in candle fragrances, diffuser oils, and leave-on hair care products where water-based systems are incompatible and where the fragrance must remain uniformly distributed without clouding or precipitation.

Chiral Probe for Structure-Odor Relationship Studies

The single chiral center at the 2-position enables enantioselective investigation of odor receptor activation. Procurement of individual enantiomers (or defined enantiomeric excess) allows academic and industrial olfactory research groups to map the stereochemical determinants of the grapefruit-citrus odor profile, contributing to rational fragrance design and the development of novel captive ingredients.

Thermal Stability-Critical Applications: Controlled GC Analysis and Low-Temperature Processing

Awareness of the class-level thermal degradation threshold guides the use of this compound in analytical method development. Gas chromatographic conditions must be optimized with inlet temperatures below the decomposition onset to prevent artifact formation. Similarly, fragrance compounding for products manufactured at moderate temperatures (e.g., cold-process soap, room-temperature diffuser refills) avoids the thermal stress that would compromise the compound’s olfactory integrity.

Application
Selection Property
Validation Focus
Citrus heart note longevity research
Reported substantivity in dipropylene glycol
Substantivity benchmark and dry-down persistence review
Non-polar carrier formulation studies
Zero H-bond donor, elevated logP profile
Solubility and compatibility in oils, waxes, and silicone bases
Chiral odor perception research
Single chiral center (racemic or enantiopure)
Enantioselective sensory evaluation and structure-odor mapping
Thermal stability-limited processing
Tertiary amide degradation profile
GC inlet temperature optimization and moderate-temperature compounding
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